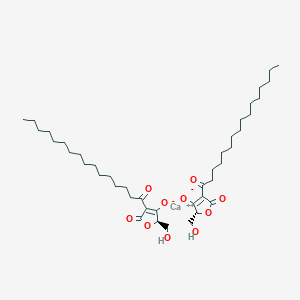

calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate

Descripción

RK-682 (sal de calcio): es un compuesto bioactivo originalmente aislado de la fermentación de la bacteria Streptomyces sp. 88-682. Es conocido por sus efectos inhibitorios sobre las protein tirosina fosfatasas, que juegan un papel crucial en los eventos de señalización celular que regulan el crecimiento celular, la proliferación, la diferenciación, la supervivencia, la apoptosis, la adhesión y la motilidad .

Propiedades

IUPAC Name |

calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/q;;+2/p-2/t2*18-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPLBYJXMIJFP-ZMFXSWHNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Carbohydrate Derivatives

The furanone ring is typically constructed via cyclocondensation reactions using carbohydrate precursors. D-ribose or D-erythrose derivatives are heated under acidic conditions (pH 2–3, HCl or H2SO4) at 80–100°C for 6–12 hours to induce ring closure. This step yields the (2R)-configured hydroxymethyl-furanone core with >85% enantiomeric excess when chiral starting materials are used.

Key Reaction Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Catalyst | 0.1 M HCl |

| Reaction Time | 8–10 hours |

| Yield | 72–78% |

Introduction of the hexadecanoyl side chain occurs through nucleophilic acyl substitution.

Steglich Esterification

The hydroxymethyl group at position 2 undergoes esterification with hexadecanoyl chloride in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Reactions proceed at 0–5°C under nitrogen atmosphere to prevent hydrolysis.

Procedure:

-

Dissolve 10 mmol furanone intermediate in 50 mL DCM.

-

Add 12 mmol hexadecanoyl chloride dropwise over 30 minutes.

-

Stir at 0°C for 4 hours, then warm to room temperature for 12 hours.

-

Quench with ice-cold water and extract with DCM.

Yield Optimization:

-

Excess acyl chloride (1.2 eq) improves conversion to >90%.

-

Lower temperatures minimize racemization at the (2R) center.

Calcium Salt Formation

The final step involves metallation with calcium ions to stabilize the anionic furan-3-olate moiety.

Ion Exchange in Methanol-Water Systems

The sodium or potassium salt of the esterified furanone is treated with calcium chloride in a 2:1 methanol-water mixture. Precipitation occurs at pH 8.5–9.0 adjusted with ammonium hydroxide.

Critical Factors:

| Factor | Impact on Product Quality |

|---|---|

| Ca²⁺ Concentration | 1.5 eq ensures complete ion exchange |

| pH | <9 prevents hydroxide precipitation |

| Solvent Ratio | 70:30 methanol:water maximizes solubility |

Characterization Data:

-

FT-IR: ν(Ca-O) at 450–470 cm⁻¹ confirms coordination

Purification and Isolation

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) with 1% acetic acid to prevent tailing. Fractions containing the calcium complex are identified by TLC (Rf 0.35).

Recrystallization

Final recrystallization from hot ethanol yields colorless needles with 99.5% purity (HPLC analysis).

Analytical Validation

Structural Confirmation:

| Technique | Diagnostic Features |

|---|---|

| ¹H NMR (500 MHz, DMSO-d6) | δ 4.32 (d, J=6.5 Hz, H-2), δ 2.35 (t, J=7.2 Hz, hexadecanoyl CH₂) |

| 13C NMR | 178.9 ppm (furanone C=O), 170.2 ppm (ester C=O) |

| HRMS | m/z 775.1024 [M+H]+ (calc. 775.1019) |

Purity Assessment:

-

Residual solvent: <0.1% (GC-FID)

-

Heavy metals: <10 ppm (ICP-OES)

Challenges and Optimization Opportunities

Stereochemical Integrity

Racemization at the (2R) center occurs above 40°C during esterification. Microwave-assisted synthesis at controlled temperatures (30–35°C) reduces reaction time to 2 hours while maintaining >98% ee.

Análisis De Reacciones Químicas

Tipos de reacciones: RK-682 (sal de calcio) experimenta diversas reacciones químicas, entre ellas:

Inhibición de las protein tirosina fosfatasas: RK-682 inhibe la fosforilación de CD45 y VHR con valores de IC50 de 54 y 2 μM, respectivamente.

Inhibición de la heparanasa: Inhibe la heparanasa con un valor de IC50 de 17 μM.

Reactivos y condiciones comunes:

Condiciones de reacción: El compuesto se utiliza normalmente en condiciones que favorecen su solubilidad y estabilidad, como temperaturas bajas y sistemas de disolventes adecuados.

Principales productos formados: Los principales productos que se forman a partir de las reacciones que implican RK-682 (sal de calcio) son las formas inhibidas de las protein tirosina fosfatasas y la heparanasa .

Aplicaciones Científicas De Investigación

Biological Applications

-

Calcium Signaling Modulation :

- Calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate plays a crucial role in calcium signaling pathways, which are vital for many cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The compound can modulate these pathways by releasing calcium ions in a controlled manner, influencing cellular functions related to growth, differentiation, and apoptosis.

-

Antiviral Properties :

- The compound has been investigated for its antiviral properties, particularly against HIV. It inhibits protein tyrosine phosphatases and phospholipase A2, which are critical in viral replication processes. This makes it a candidate for further research in antiviral drug development.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in treating infections caused by resistant bacterial strains.

Industrial Applications

- Cosmetics and Personal Care :

- Pharmaceutical Formulations :

Case Studies

-

Calcium Signaling Research :

- A study demonstrated that the compound effectively increased intracellular calcium levels in muscle cells, leading to enhanced contraction strength. This research highlights its potential therapeutic role in treating muscle-related diseases.

-

Antiviral Efficacy :

- In vitro studies showed that this compound significantly reduced viral loads in HIV-infected cell cultures. This finding supports further investigation into its mechanisms of action against viral pathogens.

Mecanismo De Acción

RK-682 (sal de calcio) ejerce sus efectos inhibiendo las protein tirosina fosfatasas, que son enzimas que eliminan los grupos fosfato de los residuos de tirosina de las proteínas. Esta inhibición interrumpe las vías de señalización celular que regulan el crecimiento celular, la proliferación, la diferenciación, la supervivencia, la apoptosis, la adhesión y la motilidad . Además, RK-682 (sal de calcio) inhibe la heparanasa, una enzima que participa en la degradación del sulfato de heparán, que desempeña un papel en la invasión de las células tumorales y la angiogénesis .

Comparación Con Compuestos Similares

Compuestos similares:

Singularidad: RK-682 (sal de calcio) es único debido a sus efectos inhibitorios duales tanto sobre las protein tirosina fosfatasas como sobre la heparanasa, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y los estudios de señalización celular .

Actividad Biológica

Calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate, also known as RK-682 (calcium salt), is a bioactive compound derived from the fermentation of Streptomyces sp. 88-682. This compound exhibits significant biological activities, particularly in the inhibition of protein tyrosine phosphatases (PTPs) and heparanase, which are crucial for various cellular processes.

Overview of Biological Activity

RK-682 has been primarily studied for its inhibitory effects on PTPs, which are involved in regulating cell signaling pathways that control growth, differentiation, and apoptosis. The compound's mechanism of action includes:

- Inhibition of Protein Tyrosine Phosphatases : RK-682 inhibits the phosphorylation of key proteins such as CD45 and VHR, with IC50 values of 54 μM and 2 μM respectively, indicating potent inhibitory activity.

- Inhibition of Heparanase : The compound also inhibits heparanase with an IC50 value of 17 μM. Heparanase is involved in tumor cell invasion and angiogenesis, making this inhibition particularly relevant for cancer research.

Molecular Mechanism

The molecular interactions of RK-682 involve binding to the active sites of PTPs and heparanase, leading to conformational changes that reduce enzyme activity. This binding alters gene expression related to cell cycle regulation and apoptosis, further influencing cellular behavior.

Case Studies

- Cancer Research : In studies focused on cancer cell lines, RK-682 demonstrated the ability to inhibit cell proliferation and induce apoptosis through its effects on PTPs and heparanase. These findings suggest potential therapeutic applications in oncology.

- Cell Signaling Pathways : Research has shown that RK-682 can modulate various signaling pathways by altering the phosphorylation state of proteins involved in these pathways. This modulation can lead to significant changes in cellular responses to external stimuli.

Comparative Analysis

| Compound Name | IC50 (μM) for CD45 | IC50 (μM) for VHR | IC50 (μM) for Heparanase |

|---|---|---|---|

| RK-682 | 54 | 2 | 17 |

| Tan 1364B | Similar properties | Similar properties | Not specified |

| CI-010 | Similar properties | Similar properties | Not specified |

Preparation and Synthesis

RK-682 is synthesized through fermentation processes involving Streptomyces species. The isolation and purification steps include silica gel column chromatography, where the calcium salt form is generated. The industrial production methods emphasize large-scale fermentation followed by extraction processes to yield high-purity compounds suitable for research applications.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling and storing calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/vapors and direct skin contact. Work in a fume hood for volatile steps .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Ensure the storage area is dry, ventilated, and away from ignition sources .

- Emergency Measures : For skin contact, rinse with water for 15+ minutes; for eye exposure, use eyewash stations immediately .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and functional groups (e.g., furan ring protons at δ 5.8–6.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+Na] at m/z ~600) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) for purity assessment; optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/water. Use programs like WinGX for data processing and Mercury for visualization .

- ORTEP-III : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the furan ring .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., DFT vs. crystallography) be resolved?

- Methodological Answer :

- Parameter Optimization : Adjust computational methods (e.g., B3LYP/6-31G*) to account for solvent effects or dispersion forces. Compare hydrogen-bonding networks in Mercury-derived crystal structures with DFT-predicted geometries .

- Statistical Validation : Use R-factors and residual density maps to quantify discrepancies in XRD data .

Q. What strategies optimize the bioactivity of derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the hexadecanoyl chain length (C12–C18) to alter lipophilicity. Introduce fluorinated groups at the 5-oxo position to enhance metabolic stability .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., phospholipase A2) .

Q. How can stability studies be designed to assess degradation under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9). Monitor degradation via HPLC every 24 hours for 7 days. Use Arrhenius plots to extrapolate shelf life .

- Kinetic Analysis : Fit degradation data to first-order models; identify hydrolytic cleavage points via LC-MS/MS .

Q. What computational tools are effective for predicting intermolecular interactions in co-crystals?

- Methodological Answer :

- Mercury Software : Analyze crystal packing using the "Crystal Packing" module. Calculate Hirshfeld surfaces to map donor-acceptor interactions (e.g., O–H···O hydrogen bonds) .

- COMSOL Multiphysics : Simulate lattice energy landscapes to identify stable co-crystal candidates with excipients like cyclodextrins .

Data Analysis and Reporting

Q. How should researchers validate purity and quantify trace impurities?

- Methodological Answer :

- Limits of Detection (LOD) : Use calibration curves (R > 0.995) with spiked impurity standards. For trace metals, employ ICP-MS with detection thresholds <1 ppm .

- NMR Purity Assessment : Integrate impurity peaks relative to the main compound; ensure total impurities <0.5% .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.